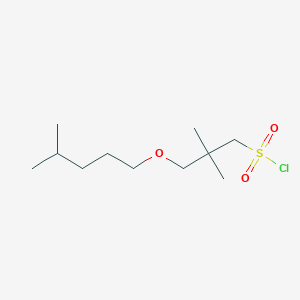![molecular formula C10H17BClNO2 B13562305 {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical properties, making it valuable in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride typically involves the reaction of 4-bromo-N,N-dimethylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or tosylates are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, alkanes, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride is used as a building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .
Biology
In biological research, this compound is used to develop fluorescent probes and sensors. Its ability to form reversible covalent bonds with diols makes it useful in detecting sugars and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its boronic acid moiety can inhibit proteases and other enzymes, making it a promising lead compound for developing new therapeutics.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties enhance the performance and functionality of these materials.
Wirkmechanismus
The mechanism of action of {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride involves its ability to form covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, forming stable complexes. This interaction can inhibit enzyme activity or alter the properties of the target molecule, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)benzeneboronic acid
- 4-N,N-Dimethylaminobenzeneboronic acid
Uniqueness
{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride is unique due to its specific structure, which includes a dimethylaminoethyl group. This structural feature enhances its reactivity and binding affinity compared to other similar compounds. Additionally, its hydrochloride salt form improves its solubility and stability, making it more suitable for various applications .
Eigenschaften
Molekularformel |
C10H17BClNO2 |
|---|---|
Molekulargewicht |
229.51 g/mol |
IUPAC-Name |
[4-[2-(dimethylamino)ethyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H16BNO2.ClH/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14;/h3-6,13-14H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
UFYTXKMDSARFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CCN(C)C)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


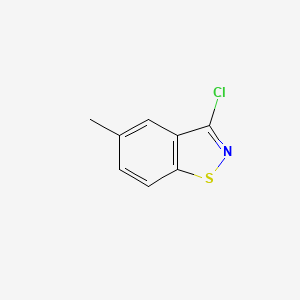
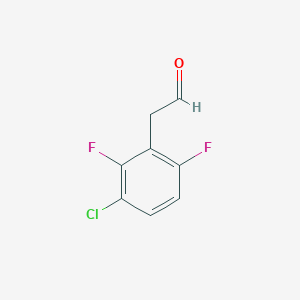
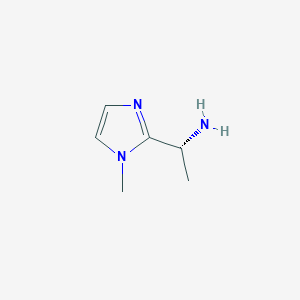
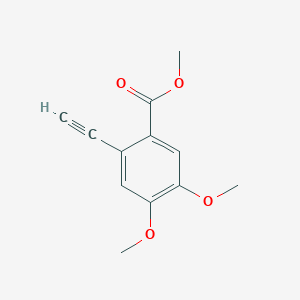
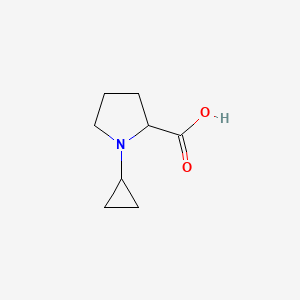
![2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13562247.png)
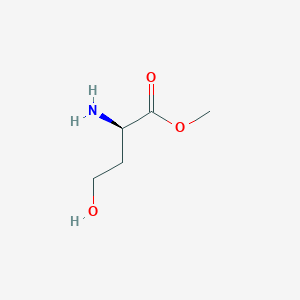
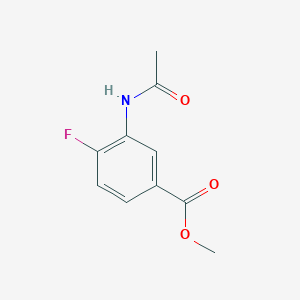
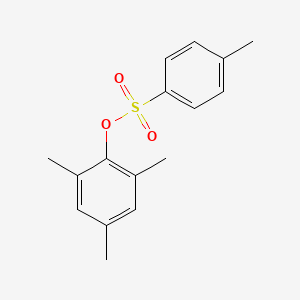


![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)

